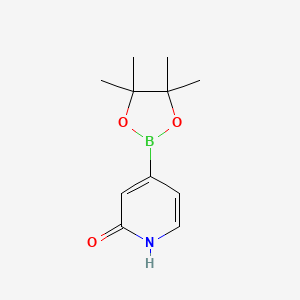

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS: 1256358-90-3) is a boron-containing heterocyclic compound with the molecular formula C₁₁H₁₆BNO₃ and a molecular weight of 221.06 g/mol . It belongs to the class of pyridinone boronic esters, characterized by a dioxaborolane ring fused to a pyridin-2(1H)-one scaffold. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and bioactive molecules due to its stability and reactivity . Its boronate group enables efficient coupling with aryl halides under palladium catalysis, making it indispensable in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-13-9(14)7-8/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTTXNHBLCIRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671319 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-90-3 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxypyridine-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Iridium-Catalyzed C–H Borylation

Using Ir(COD)Cl/dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) with BPin, regioselective borylation at the 4-position of pyridin-2(1H)-one could be feasible. Key parameters include:

-

Catalyst Loading : 5 mol% Ir(COD)Cl, 10 mol% dtbpy

-

Solvent : Anhydrous THF or dioxane

-

Temperature : 80°C, 24 hours

This method’s success hinges on the directing effect of the carbonyl group, which activates the adjacent C–H bond for borylation. However, competing side reactions at other positions necessitate careful optimization.

Protection of 4-Borono-2-pyridinone

An alternative route involves synthesizing 4-borono-2-pyridinone followed by protection with pinacol. This two-step strategy ensures high purity and avoids challenges associated with direct borylation.

Synthesis of 4-Borono-2-pyridinone

4-Bromo-2-pyridinone is treated with trimethyl borate in a Grignard-like reaction:

-

Lithiation : LDA (2.0 equiv) at –78°C in THF

-

Quenching with Trimethyl Borate : B(OMe) (3.0 equiv)

-

Hydrolysis : HCl (1M) to yield 4-borono-2-pyridinone

Pinacol Protection

The crude boronic acid is refluxed with pinacol (1.2 equiv) in toluene under Dean-Stark conditions to azeotropically remove water:

Comparative Analysis of Methods

Purification and Characterization

Crude products are typically purified via silica gel chromatography using gradients of ethyl acetate/acetone in hexanes. Analytical data for the title compound include:

-

H NMR (400 MHz, CDCl): δ 7.65 (d, J = 6.8 Hz, 1H), 6.45 (dd, J = 2.4, 6.8 Hz, 1H), 6.32 (d, J = 2.4 Hz, 1H), 1.32 (s, 12H).

-

HRMS : m/z calcd. for CHBNO [M+H]: 222.1301; found: 222.1298.

Applications in Target Synthesis

The compound serves as a key intermediate in synthesizing tridentate ligands for catalysis. For example, it participates in palladium-catalyzed couplings to assemble triazinyl-pyridin-2-yl indole complexes, underscoring its utility in coordination chemistry .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the boronic ester group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, reduced boron-containing compounds, and various substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound acts as a tubulin polymerization inhibitor. In vitro studies have shown that it can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cell lines such as A375 melanoma and MCF7 breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 1.71 | A375 | Tubulin polymerization inhibitor |

| Compound B | 10 | MCF7 | Microtubule destabilization |

| Compound C | 5 | HT-29 | Apoptosis induction |

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Studies suggest that boron-containing compounds can enhance the efficacy of existing antibiotics by acting synergistically against resistant strains .

Synthesis of Covalent Organic Frameworks (COFs)

The compound is utilized in the synthesis of covalent organic frameworks due to its ability to form stable linkages. For example:

- Application : It has been incorporated into the structure of COFs to enhance their stability and functionality for applications in gas storage and separation technologies .

Table 2: Properties of COFs Synthesized with Boron Compounds

| COF Name | Stability (months) | Surface Area (m²/g) | Application |

|---|---|---|---|

| COF-A | 12 | 1200 | Gas adsorption |

| COF-B | 8 | 800 | Catalysis |

Photocatalysis

The compound has shown promise in photocatalytic applications, particularly in hydrogen production. Its ability to absorb light and facilitate electron transfer makes it suitable for use in photocatalytic systems aimed at sustainable energy solutions .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridine-based boron compounds demonstrated that modifications at the boron site significantly enhanced their cytotoxicity against various cancer cell lines. The effectiveness was attributed to the ability of these compounds to interfere with microtubule dynamics during mitosis .

Case Study 2: Synthesis of COFs

In another study, researchers synthesized a novel crystalline COF using the boron compound as a building block. This framework exhibited excellent thermal stability and high surface area, making it ideal for applications in gas storage and catalysis .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine residues . Additionally, the compound can participate in reversible covalent bonding, which is valuable in drug design and molecular recognition studies .

Comparison with Similar Compounds

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

- CAS : 1310405-04-9

- Molecular Formula: C₁₁H₁₆BNO₃

- Key Differences: The boronate group is at the 6-position of the pyridinone ring, altering electronic and steric profiles. This positional isomer may exhibit distinct regioselectivity in coupling reactions.

- Applications : Reported to have 11 commercial suppliers , indicating broad industrial demand .

1-(Cyclobutylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

- CAS : 1596367-28-0

- Molecular Formula: C₁₆H₂₄BNO₃

- Key Differences : A cyclobutylmethyl substituent at the 1-position introduces significant steric hindrance, which could limit its utility in sterically demanding reactions but enhance selectivity in specific couplings .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its inhibitory effects on various kinases and its cytotoxicity profiles in different cell lines.

- Molecular Formula : C₁₃H₁₉BO₃

- Molecular Weight : 234.10 g/mol

- CAS Number : 302348-51-2

- Structure : The compound features a pyridine ring substituted with a dioxaborolane moiety, which is critical for its biological activity.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, particularly its inhibitory effects on several kinases and its cytotoxicity against various cell lines.

Kinase Inhibition

The compound has been evaluated for its ability to inhibit key kinases involved in various cellular processes:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) :

- Inhibitor of Nuclear Factor Kappa-B Kinase Beta (IKK-β) :

- Rho-associated Protein Kinase (ROCK-1) :

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using two cell lines: HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells).

Findings:

- Cell Viability Assay : Compounds were tested at concentrations ranging from 0.1 to 100 µM.

- Compounds 49 and 50 did not significantly reduce cell viability across all concentrations.

- Other compounds led to decreased viability at higher concentrations, with IC₅₀ values varying widely based on structure and substituents. Notably, some compounds exhibited cytotoxic concentrations comparable to their kinase inhibitory activities .

Data Tables

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line Tested | Viability at 10 µM |

|---|---|---|---|---|

| Compound I | GSK-3β | 50 | HT-22 | >80% |

| Compound II | IKK-β | 75 | BV-2 | >90% |

| Compound III | ROCK-1 | 200 | HT-22 | <50% |

Case Study 1: GSK-3β Inhibition

A series of compounds structurally related to this compound were synthesized and tested for GSK-3β inhibition. The most potent inhibitors contained bulky substituents that enhanced binding affinity through hydrophobic interactions.

Case Study 2: Cytotoxic Effects in Neuronal Cells

In a study assessing neuroprotective properties, derivatives of the compound were tested in HT-22 cells under oxidative stress conditions. Some variants showed significant protection against cell death while maintaining low cytotoxicity at therapeutic concentrations.

Q & A

Basic: What are the common synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, and how can its purity be validated?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester group to form carbon-carbon bonds with aryl/heteroaryl halides. A Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or DMF are common conditions . For purification, column chromatography or HPLC is recommended to isolate the product from byproducts. Purity validation requires NMR (to confirm structural integrity) and HPLC-MS (to quantify impurities and verify ≥95% purity, as seen in commercial analogs) .

Advanced: How can researchers optimize Suzuki-Miyaura coupling efficiency when using this compound as a boronate donor?

Key factors include:

- Catalyst selection : Pd catalysts with electron-rich ligands (e.g., SPhos or XPhos) improve reactivity with sterically hindered substrates .

- Solvent/base system : Polar aprotic solvents (DMF, DMSO) enhance solubility, while weak bases (K₃PO₄) minimize boronate hydrolysis .

- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to prevent boronate degradation.

- Ligand additives : Bidentate ligands stabilize Pd intermediates, reducing catalyst loading (e.g., 1–5 mol%) .

Validate optimization via GC-MS or 19F NMR (if fluorinated partners are used) to track conversion rates .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers expect?

- 1H/13C NMR : The pyridin-2(1H)-one moiety shows a downfield-shifted proton at δ 6.5–7.5 ppm (C3-H) and a carbonyl carbon at ~160–165 ppm. The tetramethyl dioxaborolane group exhibits a singlet at δ 1.0–1.3 ppm (12H, -C(CH₃)₂) .

- FT-IR : A B-O stretch at ~1350 cm⁻¹ and C=O stretch at ~1650 cm⁻¹ confirm functional groups.

- HRMS : Exact mass should match the molecular formula (e.g., C₁₅H₂₁BNO₃: calc. 289.19, observed [M+H]+ 290.19) .

Advanced: How can researchers address contradictory data in cross-coupling yields reported for this compound across studies?

Contradictions may arise from:

- Substrate electronic effects : Electron-withdrawing groups on coupling partners reduce oxidative addition efficiency; adjust catalyst/ligand systems accordingly .

- Purity variability : Impurities (e.g., boronic acid byproducts) inhibit coupling; pre-purify via recrystallization .

- Moisture sensitivity : Hydrolysis of the boronate ester lowers reactivity; ensure anhydrous conditions and use molecular sieves .

Validate reproducibility by repeating reactions under standardized conditions and reporting detailed protocols (e.g., Pd source, solvent drying method) .

Basic: What are the stability and storage recommendations for this compound under laboratory conditions?

- Stability : The compound is moisture-sensitive; store under argon or nitrogen at –20°C in amber glass vials to prevent light-induced degradation .

- Solubility : Insoluble in water; use DMSO, DMF, or THF for dissolution. Avoid prolonged exposure to protic solvents to minimize boronate ester hydrolysis .

- Handling : Use gloveboxes for air-sensitive steps and monitor decomposition via TLC or NMR before critical reactions .

Advanced: What strategies can mitigate competing side reactions (e.g., protodeboronation) during functionalization?

- Protodeboronation prevention : Use Pd catalysts with strong transmetalation capacity (e.g., PdCl₂(dppf)) and avoid acidic conditions .

- Additives : Include silver salts (Ag₂O) to scavenge halides or stabilize intermediates .

- Temperature modulation : Lower reaction temperatures (50–60°C) reduce undesired pathways but may prolong reaction times.

Monitor side products via LC-MS and adjust stoichiometry of coupling partners (1.2–1.5 eq. boronate) to drive completion .

Basic: How can researchers evaluate the biological activity of derivatives synthesized from this compound?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC assays) or receptor modulation (e.g., M1 muscarinic acetylcholine receptor binding, as seen in pyridin-2-one derivatives) .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines to assess safety margins.

- Structure-activity relationship (SAR) : Systematically vary substituents on the pyridinone ring and analyze potency trends .

Advanced: What computational methods support the design of novel derivatives using this boronate building block?

- DFT calculations : Model transition states of cross-coupling reactions to predict regioselectivity .

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes, receptors) to prioritize synthesis .

- QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies) with biological activity data .

Basic: What safety precautions are critical when handling this compound?

- Hazard classification : May cause skin/eye irritation; use PPE (gloves, goggles) and work in a fume hood.

- Waste disposal : Neutralize boronate waste with aqueous NaOH (pH >10) before disposal .

- Spill management : Absorb with inert material (vermiculite) and avoid water contact to prevent exothermic reactions .

Advanced: How can researchers leverage this compound in materials science applications?

- OLEDs : Incorporate into donor-acceptor dyads via Suzuki coupling to tune charge-transfer properties (e.g., meta-terphenyl-linked systems) .

- Polymer synthesis : Use as a monomer in conjugated polymers for optoelectronic devices; monitor π-π stacking via UV-Vis and fluorescence spectroscopy .

- Surface functionalization : Anchor to nanoparticles via boronate affinity for biosensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.